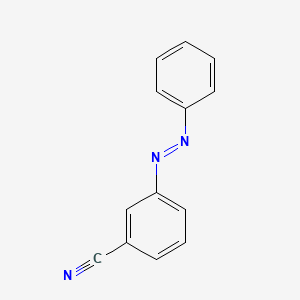

Benzonitrile, 3-(phenylazo)-

Description

Contextualization within Aromatic Nitrile Chemistry

Aromatic nitriles, organic compounds featuring a nitrile group attached to an aromatic ring, are fundamental building blocks in organic synthesis. numberanalytics.comfiveable.me They serve as versatile precursors for a wide array of chemical transformations, enabling the synthesis of amines, carboxylic acids, and various heterocyclic compounds. numberanalytics.com The nitrile group, being strongly electron-withdrawing, significantly influences the reactivity of the aromatic ring. fiveable.me

Benzonitrile (B105546), the parent compound of this class, is a colorless liquid with a characteristic almond-like odor. wikipedia.orgatamankimya.com It is a valuable solvent and a precursor in the synthesis of numerous derivatives and coordination complexes. wikipedia.orgatamankimya.com The introduction of a phenylazo group at the meta-position of the benzonitrile ring, as seen in Benzonitrile, 3-(phenylazo)-, dramatically alters the molecule's electronic and steric properties, leading to new potential applications.

Significance of the Azobenzene (B91143) Moiety in Organic Synthesis and Functional Materials Design

The azobenzene moiety, consisting of two phenyl rings connected by a nitrogen-nitrogen double bond, is a cornerstone of color chemistry and materials science. beilstein-journals.org First synthesized in the 19th century, the photochromic properties of azobenzene, its ability to undergo reversible isomerization between the trans and cis forms upon light irradiation, were recognized in 1937. digitellinc.com This photoisomerization leads to significant changes in molecular geometry, dipole moment, and absorption spectra, making azobenzene and its derivatives ideal candidates for the development of molecular switches, photoresponsive materials, and drug delivery systems. beilstein-journals.orgdigitellinc.com

The incorporation of the azobenzene unit into the benzonitrile framework in Benzonitrile, 3-(phenylazo)- introduces these photoresponsive characteristics, opening avenues for its use in the design of functional materials with tunable optical and electronic properties. The azo group is also a known chromophore, contributing to the colored nature of these compounds.

Historical Evolution and Current Research Trajectories in Phenylazo Benzonitriles

The study of azo compounds dates back to the development of synthetic dyes in the 19th century. beilstein-journals.org The synthesis of phenylazo compounds is often achieved through diazotization of an aromatic amine followed by coupling with a suitable aromatic partner. researchgate.net Research into phenylazo benzonitriles has been driven by the desire to create molecules that combine the reactivity of the nitrile group with the photoresponsive and chromophoric properties of the azobenzene moiety.

Current research continues to explore the synthesis of novel phenylazo benzonitrile derivatives with tailored properties. For instance, the synthesis of poly[N-vinyl-2-(3-cyano-phenylazo)imidazole] highlights the efforts to incorporate these chromophores into polymeric structures for applications in photochromic materials. pwr.edu.pl The investigation of such compounds often involves detailed characterization of their photoisomerization behavior and the influence of substituents on their spectral and material properties.

Chemical and Physical Properties of Benzonitrile, 3-(phenylazo)-

Interactive Data Table: Physicochemical Properties of Related Phenylazo Benzonitriles

| Property | Benzonitrile, 4-((4-(dimethylamino)phenyl)azo)- guidechem.com | Benzonitrile, 5-nitro-2-((4-(1-piperidinyl)phenyl)azo)- guidechem.com |

| Molecular Formula | C15H14N4 | C18H17N5O2 |

| Molecular Weight | 250.3 g/mol | 335.4 g/mol |

| Topological Polar Surface Area | 51.8 Ų | 97.6 Ų |

| Hydrogen Bond Donor Count | 0 | 0 |

| Hydrogen Bond Acceptor Count | 4 | 6 |

| Rotatable Bond Count | 3 | 3 |

Note: This table presents data for structurally related compounds to provide an indication of the expected properties of Benzonitrile, 3-(phenylazo)-. The exact values for Benzonitrile, 3-(phenylazo)- may differ.

Synthesis and Reactivity

The synthesis of phenylazo benzonitriles typically involves the diazotization of an aminobenzonitrile followed by an azo coupling reaction with an appropriate aromatic compound. For example, the synthesis of poly[N-vinyl-2-(3-cyano-phenylazo)imidazole] involves the reaction of a diazonium salt derived from 3-aminobenzonitrile. pwr.edu.pl

The reactivity of Benzonitrile, 3-(phenylazo)- is dictated by its three functional components:

Nitrile Group: Can undergo hydrolysis to a carboxylic acid or reduction to an amine. It can also participate in cycloaddition reactions. numberanalytics.com

Azo Group: Subject to photoisomerization and can be cleaved under certain reductive conditions.

Aromatic Rings: Can undergo electrophilic substitution reactions, with the substitution pattern influenced by the directing effects of the nitrile and phenylazo groups.

Structure

3D Structure

Properties

IUPAC Name |

3-phenyldiazenylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3/c14-10-11-5-4-8-13(9-11)16-15-12-6-2-1-3-7-12/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEGNDIZYZOKHDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464370 | |

| Record name | Benzonitrile, 3-(phenylazo)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55669-57-3 | |

| Record name | Benzonitrile, 3-(phenylazo)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Elucidation of Benzonitrile, 3 Phenylazo

Vibrational Spectroscopy: Infrared and Raman Analysis for Molecular Structure

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for elucidating the molecular structure of Benzonitrile (B105546), 3-(phenylazo)-. These methods probe the distinct vibrational modes of the molecule, which are sensitive to its geometry and bonding. Each functional group within the molecule exhibits characteristic vibrational frequencies, creating a unique spectral fingerprint. renishaw.com

The vibrational spectrum of Benzonitrile, 3-(phenylazo)- is a composite of the characteristic modes of its constituent functional groups: the benzonitrile moiety and the azobenzene (B91143) moiety. The nitrile group (–C≡N) gives rise to a sharp and intense absorption band in a relatively clear region of the infrared spectrum, making it easily identifiable. For the parent benzonitrile molecule, this stretching vibration is observed at a characteristic value of 2229.4 cm⁻¹ in the Raman spectrum. anton-paar.com In IR spectra of related benzonitrile clusters, this band appears around a similar frequency. nii.ac.jp

The azo group (–N=N–) stretching vibration is typically weaker in the infrared spectrum but can be observed in Raman spectra. For azobenzene and its derivatives, the trans-N=N- stretch usually appears in the 1400-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-C stretching vibrations within the phenyl rings typically occur in the 1450-1600 cm⁻¹ range. researchgate.netmdpi.com The out-of-plane C-H bending modes, which are indicative of the substitution pattern on the benzene (B151609) rings, appear in the 650-900 cm⁻¹ region.

A detailed assignment of some key expected vibrational modes for Benzonitrile, 3-(phenylazo)- is presented below.

Interactive Table 1: Expected Fundamental Vibrational Modes for Benzonitrile, 3-(phenylazo)-

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group | Notes |

| C-H Stretch (Aromatic) | 3000 - 3100 | Phenyl Rings | Multiple weak to medium bands are expected. |

| C≡N Stretch | 2220 - 2240 | Nitrile | A sharp, strong intensity band, characteristic of nitriles. libretexts.org |

| C=C Stretch (Aromatic) | 1450 - 1600 | Phenyl Rings | A series of bands, often used to confirm the aromatic nature. |

| N=N Stretch | 1400 - 1450 | Azo | Typically weak in IR, stronger in Raman. Its exact position is sensitive to conjugation and substitution. |

| C-N Stretch | 1100 - 1250 | Aryl-N | |

| C-H Bend (Out-of-plane) | 650 - 900 | Phenyl Rings | The pattern is indicative of meta- and mono-substitution. |

The positions of the vibrational bands in Benzonitrile, 3-(phenylazo)- are influenced by the electronic effects of its two main functional groups. The nitrile (–CN) group and the phenylazo (–N=N–Ph) group are both electron-withdrawing, which affects the electron density and bond strengths throughout the molecule.

For instance, the frequency of the C≡N stretch is sensitive to its electronic environment. Studies on substituted benzonitriles show that electron-withdrawing groups tend to slightly increase the frequency, while electron-donating groups decrease it. nii.ac.jp Similarly, the position of the N=N stretching vibration is sensitive to the nature of the substituents on the phenyl rings. The conjugation of the azo group with the two phenyl rings and the cyano group affects its bond order and, consequently, its vibrational frequency. In polymers containing 4-[4-(6-bromohexyloxy)phenylazo]benzonitrile, the C≡N stretching frequency is noted alongside the C=C stretching frequencies of the polymer backbone. researchgate.net The study of various halogeno-, methoxy-, and nitro-benzonitriles has demonstrated the transferability of force constants, allowing for the prediction of frequencies in substituted systems. [No Source]

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Studies

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light. These transitions provide insight into the conjugated π-electron systems and the presence of non-bonding electrons.

The UV-Visible spectrum of Benzonitrile, 3-(phenylazo)- is dominated by absorptions arising from its extensive conjugated system, which includes both phenyl rings and the azo linkage. Azobenzene-containing compounds are known for two characteristic electronic transitions:

π→π Transition:* This is a high-intensity absorption, typically occurring in the ultraviolet region (around 320-350 nm for trans-azobenzene). This transition corresponds to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. This band is responsible for the strong color of many azo dyes. bspublications.netfaccts.de In polymers containing a phenylazobenzonitrile moiety, a strong absorption band attributed to this transition is observed. researchgate.net

n→π Transition:* This is a lower-intensity absorption that occurs at longer wavelengths, often in the visible region (around 440 nm for trans-azobenzene). It involves the excitation of a non-bonding electron from one of the nitrogen atoms to a π* antibonding orbital. This transition is formally forbidden by symmetry rules, which accounts for its lower intensity compared to the π→π* transition. faccts.de

The solvent environment can influence the position of these absorption maxima. Generally, an increase in solvent polarity leads to a blue shift (hypsochromic shift) for n→π* transitions and a red shift (bathochromic shift) for π→π* transitions. bspublications.net Studies on various phenylazo compounds confirm that the absorption maxima are sensitive to both solvent polarity and the nature of substituents on the aromatic rings. researchgate.net

Interactive Table 2: Typical Electronic Transitions for Phenylazo Compounds

| Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε) | Description |

| π→π | 320 - 360 | High ( > 10,000 M⁻¹cm⁻¹) | Allowed transition, strong absorption. |

| n→π | 430 - 460 | Low ( < 1,000 M⁻¹cm⁻¹) | Forbidden transition, weak absorption in the visible range. |

Azobenzene and many of its simple derivatives are typically non-fluorescent or very weakly fluorescent at room temperature. The primary reason for this is the highly efficient and rapid trans-cis (or E/Z) photoisomerization that occurs upon electronic excitation. After absorbing a photon, the molecule quickly changes its geometry around the N=N double bond. This isomerization process provides a very effective non-radiative decay pathway for the excited state, meaning the molecule returns to the ground state without emitting a photon (fluorescence). bspublications.net This rapid isomerization essentially "quenches" any potential fluorescence. Therefore, for Benzonitrile, 3-(phenylazo)-, significant fluorescence is not expected, as the photoisomerization pathway is likely to be the dominant de-excitation channel.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable technique for confirming the molecular structure of Benzonitrile, 3-(phenylazo)- by providing information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

The ¹H NMR spectrum would show distinct signals for the protons on the two different phenyl rings. The benzonitrile ring is a meta-substituted system, which would give rise to a complex splitting pattern for its four protons. The monosubstituted phenyl ring would show three sets of signals. Due to the electron-withdrawing nature of both the azo and nitrile groups, all aromatic protons are expected to be deshielded and resonate in the downfield region, likely between 7.0 and 8.5 ppm. Protons closer to the electron-withdrawing groups, such as those ortho to the nitrile and azo groups, would appear at the furthest downfield shifts.

The ¹³C NMR spectrum would provide complementary information. The nitrile carbon (–C≡N) has a characteristic chemical shift, typically appearing in the 115-120 ppm range. libretexts.org The aromatic carbons would resonate between approximately 120 and 155 ppm. The carbon atoms directly attached to the nitrogen atoms of the azo group and the carbon attached to the nitrile group would be the most deshielded among the ring carbons due to direct attachment to the electronegative groups.

Interactive Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Benzonitrile, 3-(phenylazo)-

| Nucleus | Atom Type | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H | Aromatic Protons | 7.0 - 8.5 | Complex multiplets are expected due to the substitution pattern. Protons ortho to the -CN and -N=N- groups will be the most downfield. |

| ¹³C | Aromatic C-H | 120 - 135 | Multiple signals corresponding to the different carbon environments. |

| ¹³C | Aromatic C (quaternary) | 135 - 155 | Includes carbons attached to the -CN and -N=N- groups. |

| ¹³C | Nitrile Carbon (-C≡N) | 115 - 120 | A characteristic signal for the nitrile functional group. |

Proton (¹H) NMR Chemical Shift Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for determining the structure of organic molecules by mapping the chemical environments of hydrogen atoms. In the case of "Benzonitrile, 3-(phenylazo)-", the ¹H NMR spectrum reveals distinct signals for the aromatic protons on both the benzonitrile and phenyl rings.

The chemical shifts (δ) are influenced by the electronic effects of the substituents, namely the cyano (-CN) and azo (-N=N-) groups. The aromatic protons typically appear in the downfield region of the spectrum, generally between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents.

Detailed analysis of the ¹H NMR spectrum allows for the assignment of specific protons. For instance, protons ortho to the electron-withdrawing cyano group on the benzonitrile ring are expected to be shifted further downfield compared to those in the meta and para positions. Similarly, the protons on the phenyl ring attached to the azo group will exhibit their own characteristic pattern of chemical shifts, influenced by the electronic nature of the azo linkage. The integration of the signals provides the ratio of protons in different environments, confirming the number of protons on each aromatic ring. Coupling patterns (e.g., doublets, triplets, multiplets) arise from spin-spin interactions between neighboring protons and provide valuable information about the substitution pattern on the aromatic rings. rsc.orgrsc.orgnp-mrd.orgchemicalbook.comhmdb.caspectrabase.comresearchgate.net

Interactive Data Table: Representative ¹H NMR Chemical Shift Data for Azo Compounds

Below is a table showcasing typical ¹H NMR chemical shift ranges for protons in environments similar to those in "Benzonitrile, 3-(phenylazo)-". Note that specific values can vary based on the solvent and other substituents present in the molecule.

| Proton Environment | Typical Chemical Shift Range (ppm) | Multiplicity |

| Aromatic Protons (general) | 7.0 - 8.5 | Multiplet |

| Protons ortho to -CN group | 7.6 - 8.0 | Doublet or Multiplet |

| Protons ortho to -N=N- group | 7.8 - 8.2 | Doublet or Multiplet |

Carbon (¹³C) NMR Chemical Shift Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in "Benzonitrile, 3-(phenylazo)-" gives rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. The carbon atom of the cyano group (-CN) typically appears in a characteristic downfield region, often between 110 and 125 ppm. oregonstate.edu The aromatic carbons exhibit signals in the range of approximately 110 to 160 ppm. oregonstate.edu

The carbon atoms directly attached to the nitrogen of the azo group and the carbon atom bearing the cyano group (ipso-carbons) have distinct chemical shifts that are diagnostic of their substitution. The electron-withdrawing nature of the cyano group causes a downfield shift for the attached carbon and influences the shifts of the other carbons in the benzonitrile ring. Similarly, the azo group affects the chemical shifts of the carbons in both aromatic rings. rsc.orgoregonstate.edursc.orghmdb.cachemicalbook.comspectrabase.commdpi.comresearchgate.net

Interactive Data Table: Representative ¹³C NMR Chemical Shift Data for Azo and Nitrile Compounds

This table provides typical ¹³C NMR chemical shift ranges for carbon atoms in functional groups and aromatic rings relevant to "Benzonitrile, 3-(phenylazo)-".

| Carbon Environment | Typical Chemical Shift Range (ppm) |

| Cyano Carbon (-C≡N) | 110 - 125 |

| Aromatic Carbons (general) | 110 - 160 |

| Carbon attached to -CN (ipso-C) | 110 - 115 |

| Carbons attached to -N=N- (ipso-C) | 140 - 155 |

Advanced NMR Techniques for Stereochemical and Conformational Analysis

While ¹H and ¹³C NMR provide primary structural information, advanced two-dimensional (2D) NMR techniques are employed to elucidate the stereochemistry and conformational preferences of "Benzonitrile, 3-(phenylazo)-".

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to confirm the connectivity of protons within each aromatic ring. Cross-peaks in the COSY spectrum indicate which protons are spin-coupled to each other, aiding in the assignment of adjacent protons. elsevierpure.com

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These techniques correlate the chemical shifts of protons with the directly attached carbon atoms. This is invaluable for unambiguously assigning the ¹³C NMR signals based on the already assigned ¹H NMR spectrum. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity across the azo bridge, for example, by observing a correlation between the protons on one ring and the ipso-carbon of the other ring. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques are crucial for determining the spatial proximity of atoms, which is key to understanding the molecule's conformation. For "Benzonitrile, 3-(phenylazo)-", NOESY or ROESY can reveal through-space interactions between protons on the two different aromatic rings, providing evidence for the preferred rotational conformation around the C-N and N-N bonds of the azo linkage. elsevierpure.comipb.pt For instance, observing a NOE between a proton on the benzonitrile ring and a proton on the phenyl ring would indicate that these protons are close to each other in space, suggesting a particular conformational isomer is favored.

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can also provide insights into conformational dynamics, such as the rate of rotation around the single bonds in the azo linkage. unibas.it

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For "Benzonitrile, 3-(phenylazo)-", high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm its elemental composition. rsc.org

Electron ionization (EI) is a common ionization method that often leads to extensive fragmentation of the molecule. The resulting mass spectrum displays a molecular ion peak (M⁺), corresponding to the intact molecule, and a series of fragment ion peaks. The fragmentation pattern is a molecular fingerprint that can be used for identification and structural elucidation.

Key fragmentation pathways for "Benzonitrile, 3-(phenylazo)-" would likely involve the cleavage of the bonds within the azo group and the loss of small neutral molecules. Common fragmentation processes for related azo compounds include the cleavage of the N-N bond and the C-N bonds. The loss of N₂ is a characteristic fragmentation for many azo compounds. The fragmentation of the benzonitrile moiety could lead to the loss of HCN. The analysis of these fragment ions provides valuable information about the different structural components of the molecule. nih.govuab.eduresearchgate.net

Interactive Data Table: Expected Key Ions in the Mass Spectrum of Benzonitrile, 3-(phenylazo)-

| Ion | m/z (mass-to-charge ratio) | Possible Identity |

| [M]⁺ | 207.08 | Molecular Ion |

| [M - N₂]⁺ | 179.07 | Loss of nitrogen molecule |

| [C₆H₅N₂]⁺ | 105.04 | Phenyl diazonium fragment |

| [C₇H₄N]⁺ | 102.03 | Cyanophenyl fragment |

| [C₆H₅]⁺ | 77.04 | Phenyl cation |

Photoelectron Spectroscopy for Electronic Structure and Excited-State Dynamics

Photoelectron spectroscopy (PES) is a technique that probes the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. It provides valuable information about the energies of molecular orbitals and the excited-state dynamics of the molecule.

For "Benzonitrile, 3-(phenylazo)-", PES can be used to determine the ionization energies associated with removing electrons from different molecular orbitals. This allows for the experimental characterization of the molecule's electronic structure, which can be compared with theoretical calculations. The spectrum would show bands corresponding to ionization from the π-orbitals of the aromatic rings, the lone pair orbitals of the nitrogen atoms in the azo and cyano groups, and the σ-orbitals.

Time-resolved photoelectron spectroscopy (TRPES) can be employed to study the dynamics of the molecule after it has been excited by a laser pulse. This provides insights into the lifetimes of excited electronic states and the pathways of relaxation and potential photochemical reactions. The study of excited-state dynamics is crucial for understanding the photophysical and photochemical properties of azo compounds, which are known for their photoisomerization behavior. uea.ac.uknih.govuniversiteitleiden.nlphotochemcad.comresearchgate.net

Computational and Theoretical Investigations of Benzonitrile, 3 Phenylazo

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like Benzonitrile (B105546), 3-(phenylazo)-.

Equilibrium Geometry Optimization and Conformational Landscapes

The first step in a computational investigation is typically the determination of the molecule's most stable three-dimensional structure, known as the equilibrium geometry. This is achieved through a process called geometry optimization. For Benzonitrile, 3-(phenylazo)-, DFT calculations would explore the potential energy surface to locate the minimum energy conformation. This involves systematically adjusting bond lengths, bond angles, and dihedral angles until a stable structure is found.

Table 1: Hypothetical Optimized Geometrical Parameters for trans-Benzonitrile, 3-(phenylazo)- (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (phenyl) | 1.39 - 1.40 | - | - |

| C-H (phenyl) | 1.08 - 1.09 | - | - |

| C-N (azo) | 1.43 | - | - |

| N=N | 1.25 | - | - |

| C-C≡N | 1.45 | - | - |

| C≡N | 1.16 | - | - |

| C-N=N | - | 114.0 | - |

| N=N-C | - | 114.0 | - |

| C-C-N (azo) | - | 120.0 | - |

| C-C-C≡N | - | 120.0 | - |

| Phenyl-N=N-Phenyl | - | - | ~180.0 |

Note: This table is illustrative and based on typical values for similar compounds. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its electronic excitation energy.

For an azo compound like Benzonitrile, 3-(phenylazo)-, the HOMO is typically a π-orbital delocalized across the phenylazo system, while the LUMO is often a π*-orbital. The presence of the electron-withdrawing nitrile group (-CN) is expected to lower the energy of the LUMO, potentially reducing the HOMO-LUMO gap and influencing the molecule's electronic transitions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for Benzonitrile, 3-(phenylazo)- (Illustrative)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.0 |

| HOMO-LUMO Gap | 4.5 |

Note: This table is illustrative. The actual energies would be determined by DFT calculations.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into a set of localized bonds, lone pairs, and anti-bonding orbitals that align with the intuitive Lewis structure concept. NBO analysis can quantify hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital.

In Benzonitrile, 3-(phenylazo)-, NBO analysis would reveal the nature of the C-N and N=N bonds, the polarization of bonds due to the electronegative nitrogen and nitrile groups, and the extent of electron delocalization between the phenyl rings and the azo bridge. This analysis provides a quantitative measure of the electronic communication between different parts of the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Excited Electronic States and Spectral Prediction

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is the method of choice for studying excited electronic states and predicting UV-visible absorption spectra. TD-DFT calculations can determine the energies of electronic transitions from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For Benzonitrile, 3-(phenylazo)-, TD-DFT would be used to predict the wavelength of maximum absorption (λmax) and to assign the observed absorption bands to specific electronic transitions. Typically, azo compounds exhibit a strong π→π* transition in the UV region and a weaker, lower-energy n→π* transition in the visible region. The position and intensity of these bands are sensitive to the molecular structure and the solvent environment.

Table 3: Hypothetical TD-DFT Predicted Electronic Transitions for Benzonitrile, 3-(phenylazo)- (Illustrative)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ (n→π) | 2.75 | 450 | 0.01 |

| S₀ → S₂ (π→π) | 3.87 | 320 | 0.85 |

Note: This table is illustrative. Actual values are dependent on the level of theory and basis set used in the TD-DFT calculation.

Potential Energy Surface (PES) Mapping and Reaction Pathway Exploration

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its geometric parameters. Mapping the PES is crucial for understanding conformational changes, reaction mechanisms, and the dynamics of molecular processes.

For Benzonitrile, 3-(phenylazo)-, a PES scan could be performed to explore the rotational barriers around the C-N bonds, providing insight into the flexibility of the molecule and the interconversion between different conformers. Furthermore, the PES can be used to study the isomerization pathway between the cis and trans forms of the azo group, a process of significant interest in the context of photochromic materials. This would involve identifying the transition state connecting the two isomers and calculating the activation energy for the isomerization process.

Calculation of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)

Computational methods can also predict various spectroscopic parameters, which can be compared with experimental data to validate the calculated structure and provide a more detailed interpretation of the spectra.

DFT calculations can be used to compute the harmonic vibrational frequencies of Benzonitrile, 3-(phenylazo)-. These calculated frequencies correspond to the different vibrational modes of the molecule, such as C-H stretching, C=C ring stretching, N=N stretching, and C≡N stretching. Comparing the calculated vibrational spectrum with experimental infrared (IR) and Raman spectra can aid in the assignment of the experimental bands.

Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the calculation of nuclear magnetic resonance (NMR) chemical shifts. By calculating the ¹³C and ¹H chemical shifts for each atom in Benzonitrile, 3-(phenylazo)-, a theoretical NMR spectrum can be generated. This can be a valuable tool for confirming the structure of the molecule and assigning the signals in the experimental NMR spectra.

Table 4: Hypothetical Calculated Vibrational Frequencies and NMR Chemical Shifts for Benzonitrile, 3-(phenylazo)- (Illustrative)

| Spectroscopic Parameter | Calculated Value |

| N=N Stretch (cm⁻¹) | ~1450 |

| C≡N Stretch (cm⁻¹) | ~2230 |

| Aromatic C-H Stretch (cm⁻¹) | 3000 - 3100 |

| ¹³C Chemical Shift (Nitrile C) (ppm) | ~118 |

| ¹³C Chemical Shift (Aromatic C) (ppm) | 120 - 155 |

| ¹H Chemical Shift (Aromatic H) (ppm) | 7.0 - 8.0 |

Note: This table is illustrative. The accuracy of these predictions depends on the computational method and basis set employed.

Prediction of Nonlinear Optical Properties (Polarizability and Hyperpolarizability)aps.org

The nonlinear optical (NLO) properties of organic molecules, such as "Benzonitrile, 3-(phenylazo)-", are of significant interest for their potential applications in photonics and optoelectronics. Computational quantum chemical methods, particularly Density Functional Theory (DFT), have become invaluable tools for predicting and understanding the NLO response of such chromophores. These theoretical investigations allow for the calculation of key parameters like the mean polarizability (α), the anisotropy of polarizability (Δα), and, most importantly, the first-order hyperpolarizability (β), which is a measure of the second-order NLO response.

Theoretical studies on related azobenzene (B91143) and benzonitrile derivatives consistently employ DFT methods to explore their NLO properties. The choice of functional and basis set is crucial for obtaining accurate results. Functionals such as B3LYP and CAM-B3LYP are commonly used, often in conjunction with basis sets like 6-311++G(d,p), to provide a reliable description of the electronic structure and response to an external electric field. These calculations can be performed for the molecule in the gas phase or in the presence of a solvent, often simulated using the Polarizable Continuum Model (PCM), to better represent real-world conditions. scielo.org.coredalyc.orgresearchgate.net

The molecular structure of "Benzonitrile, 3-(phenylazo)-" features a π-conjugated system composed of two phenyl rings linked by an azo bridge (–N=N–). This extended conjugation is a key requirement for significant NLO activity. The presence of a cyano (–CN) group on one of the phenyl rings is particularly important. The cyano group is a well-known electron-withdrawing group, which, in conjunction with the phenylazo moiety, creates a donor-acceptor (D-π-A) type structure. This intramolecular charge transfer (ICT) from the phenylazo donor part to the cyanophenyl acceptor part upon excitation is a fundamental mechanism that enhances the hyperpolarizability.

To illustrate the type of data generated in such computational studies, the following table presents calculated NLO properties for a related chalcone (B49325) derivative, 3-(naphthalen-1-yl)-1-(4-(phenylethynyl)phenyl)-2-propen-1-one (3NPP), which also possesses a π-conjugated system and exhibits NLO properties. These values were calculated using the DFT/B3LYP/6-31G(d,p) method. analis.com.my

| Parameter | Value | Unit |

|---|---|---|

| Dipole Moment (µ) | 4.26 | Debye |

| Isotropy Polarizability (⟨α⟩) | 57.52 x 10-24 | esu |

| Anisotropy of Polarizability (Δα) | 86.81 x 10-24 | esu |

| Total First Hyperpolarizability (βtot) | 420.51 x 10-30 | esu |

The calculation of hyperpolarizability is complex, as it is a third-rank tensor with 27 components. researchgate.net The total hyperpolarizability (βtot) is typically calculated from the individual tensor components (βxxx, βxxy, βxyy, βyyy, etc.). A larger βtot value is indicative of a stronger second-order NLO response. For "Benzonitrile, 3-(phenylazo)-", it is expected that the primary contribution to the hyperpolarizability would be along the charge-transfer axis, from the phenylazo group towards the cyanobenzonitrile moiety. The magnitude of this value would be sensitive to the planarity of the molecule and the rotational angle between the two phenyl rings.

Furthermore, computational studies on similar structures have shown that the NLO properties can be solvent-dependent. scielo.org.conih.gov The polarizability and hyperpolarizability values tend to increase in more polar solvents due to the stabilization of the charge-separated excited state. Therefore, a thorough theoretical investigation of "Benzonitrile, 3-(phenylazo)-" would involve calculations in various solvents to predict its behavior in different environments.

Chemical Reactivity and Mechanistic Pathways of Phenylazo Benzonitriles

Reactions of the Nitrile Group (e.g., Hydrolysis, Reduction, Grignard Reactions)

The nitrile group in "Benzonitrile, 3-(phenylazo)-" exhibits characteristic electrophilicity at the carbon atom, making it susceptible to nucleophilic attack. libretexts.org This reactivity is fundamental to its conversion into other important functional groups.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. This process typically proceeds through an amide intermediate to ultimately yield a carboxylic acid. libretexts.orglibretexts.org For instance, heating with sulfuric acid can convert the nitrile to a carboxylic acid. libretexts.org

Reduction: The nitrile group can be reduced to a primary amine. A common and effective method for this transformation is the use of lithium aluminum hydride (LiAlH₄), which involves two successive nucleophilic additions of a hydride ion. libretexts.org Another approach involves catalytic hydrogenation, for example, using Raney nickel with potassium borohydride, which can also yield primary amines. umich.edu

Grignard Reactions: Grignard reagents (R-MgX) readily add to the electrophilic carbon of the nitrile group. masterorganicchemistry.comlibretexts.org This reaction forms an intermediate imine salt, which upon hydrolysis, yields a ketone. libretexts.orgmasterorganicchemistry.comdoubtnut.com The reaction is a valuable method for forming new carbon-carbon bonds and synthesizing ketones. libretexts.orgmasterorganicchemistry.com The mechanism involves the nucleophilic attack of the Grignard reagent on the nitrile carbon, followed by protonation and subsequent hydrolysis of the resulting imine. libretexts.org

Table 1: Summary of Key Reactions of the Nitrile Group

| Reaction Type | Reagents | Product |

|---|---|---|

| Hydrolysis | H₂SO₄, heat | Carboxylic Acid |

| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine |

| Grignard Reaction | 1. R-MgX 2. H₃O⁺ | Ketone |

Reactivity of the Azo Group (e.g., Reduction, Tautomerism)

The azo group (-N=N-) is a chromophoric and reactive center within the "Benzonitrile, 3-(phenylazo)-" molecule. Its reactivity is central to both degradation pathways and synthetic applications.

Reduction: The azo bond is susceptible to reductive cleavage, which breaks the -N=N- bond to form two separate amine compounds. jrespharm.comcanada.ca This reaction is significant as it can be achieved under various conditions. Hydrazine hydrate (B1144303) is a common reagent used for the uncatalyzed reduction of azo compounds to their corresponding amines. jrespharm.com Biological systems also possess enzymes called azoreductases that can enzymatically cleave the azo bond. canada.ca This reductive cleavage is a critical consideration in the metabolism and environmental fate of azo compounds. canada.cacanada.ca

Tautomerism: Azo compounds, particularly those with hydroxyl or amino groups ortho or para to the azo linkage, can exhibit azo-hydrazone tautomerism. canada.ca In this equilibrium, the molecule can exist as either the azo form or the hydrazone form. The position of this equilibrium is influenced by the solvent, temperature, and the electronic nature of the substituents on the aromatic rings. canada.canih.gov While "Benzonitrile, 3-(phenylazo)-" itself does not have the typical substitution pattern for pronounced tautomerism, derivatives could be designed to favor the hydrazone tautomer, which can influence the compound's color, stability, and reactivity. canada.ca

Intramolecular Cyclization Reactions Involving Phenylazo Benzonitrile (B105546) Systems

The strategic placement of the azo and nitrile groups on the benzonitrile framework enables a variety of intramolecular cyclization reactions, leading to the formation of diverse heterocyclic systems. These reactions are often promoted by acids or metals and proceed through unique mechanistic pathways.

A notable reaction of 2-(phenylazo)benzonitrile derivatives is their cyclization to form the isoindazole ring system when treated with a Lewis acid. nih.govresearchgate.netacs.org This transformation is described as a "coarctate" cyclization, a process that involves a transition state with Möbius aromaticity. researchgate.net The reaction proceeds in moderate to excellent yields (around 65-95%) and offers a direct route to these valuable heterocyclic structures. nih.govresearchgate.net A plausible mechanism involves the coordination of the Lewis acid to the nitrile nitrogen, which activates the system towards intramolecular attack by the azo group. nih.gov

The reactivity of phenylazo benzonitrile systems is a rich source for the synthesis of various nitrogen-containing heterocycles.

Isoindazoles: As mentioned, Lewis acid-promoted cyclization of 2-(phenylazo)benzonitriles is a key method for synthesizing 2H-indazoles (isoindazoles). nih.govepdf.pubmolaid.com Mechanistic studies, including DFT calculations, suggest that related cyclizations of (2-ethynylphenyl)triazenes to form isoindazoles proceed through a carbene intermediate via a pseudocoarctate transition state. researchgate.netresearchgate.net

Benzotriazines: The reaction of 2-azidobenzonitrile (B1276813) derivatives with Grignard or organolithium reagents can lead to the formation of 3-substituted 3,4-dihydro-4-imino-1,2,3-benzotriazine derivatives. researchgate.net Furthermore, 1,2,3-benzotriazines can be synthesized through the oxidation of 1- and 2-aminoindazoles, which can themselves be derived from phenylazo precursors. rsc.org

Aryltriazenes: In some cases, the reaction of 2-azidobenzonitrile derivatives with Grignard reagents yields aryltriazenes instead of benzotriazines. researchgate.net Triazenes are versatile synthetic intermediates and can be involved in further cyclization reactions to produce other heterocyclic systems. researchgate.netresearchgate.net

Table 2: Heterocyclic Systems from Phenylazo Benzonitrile Derivatives

| Starting Material | Reagents/Conditions | Major Product |

|---|---|---|

| 2-(Phenylazo)benzonitrile | Lewis Acid (e.g., BF₃·OEt₂) | 2H-Indazole (Isoindazole) |

| 2-Azidobenzonitrile | Grignard Reagents (RMgX) | 3,4-Dihydro-4-imino-1,2,3-benzotriazine or Aryltriazene |

| 1- and 2-Aminoindazoles | Oxidation | 1,2,3-Benzotriazine |

Coordination Chemistry with Transition Metals

The nitrile and azo groups in "Benzonitrile, 3-(phenylazo)-" and its derivatives can act as ligands, binding to transition metal centers to form coordination complexes. This interaction is fundamental to its application in catalysis and materials science.

"Benzonitrile, 3-(phenylazo)-" possesses multiple potential coordination sites. The nitrogen atom of the nitrile group and the nitrogen atoms of the azo group can all donate lone pairs of electrons to a metal center. Benzonitrile itself is known to form coordination complexes with various transition metals, such as palladium, where it acts as a labile ligand that can be easily displaced by stronger ligands. wikipedia.org This makes benzonitrile complexes useful as synthetic intermediates. wikipedia.org

In derivatives of phenylazo benzonitrile, the presence of multiple binding sites—nitrile, azo, and potentially other substituent groups—allows for varied and potentially multidentate coordination modes. For example, a derivative with nitro and amino groups has three distinct binding sites, which can lead to different adsorption geometries on metal surfaces like palladium and platinum. The strong adsorption of the nitrile group onto catalyst surfaces can sometimes lead to catalyst deactivation by blocking active sites. The ability to form stable complexes is crucial for the compound's role in dye-sensitized solar cells and as a component in metal-organic frameworks.

Electrochemical Reactions and Mechanisms (e.g., C-H Amidation, Paired Electrosynthesis)

The electrochemical behavior of Benzonitrile, 3-(phenylazo)- is dictated by its two primary functional groups: the azo group and the benzonitrile moiety. Both groups are electroactive and can participate in a variety of electrochemical reactions, including C-H amidation and paired electrosynthesis. While specific studies on "Benzonitrile, 3-(phenylazo)-" are not prevalent, the extensive research on azobenzenes and benzonitriles allows for a detailed projection of its reactivity. nih.govrsc.org

Electrochemical C-H Amidation:

Electrochemical C-H amidation is a powerful tool for forming C-N bonds, avoiding the use of harsh chemical oxidants. frontiersin.org The phenyl rings of the 3-(phenylazo)benzonitrile scaffold are potential sites for such functionalization. Research has shown that azobenzenes can undergo rhodium(III)-catalyzed ortho-C–H amidation. orgsyn.org This reaction proceeds efficiently with various isocyanates to introduce amide functionalities onto the azobenzene (B91143) core. orgsyn.org

More directly relevant is the copper-catalyzed electrochemical C-H amidation of arenes using benzonitrile itself as the nitrogen source. nih.gov In this process, the electrochemical oxidation of various arenes in the presence of a copper catalyst and benzonitrile leads to the formation of N-aryl amides under mild conditions. nih.gov For instance, the electrolysis of benzene (B151609) in the presence of Cu(OAc)₂ and benzonitrile can yield N-phenylbenzamide. This reaction proceeds via the electrochemical generation of a high-valent copper species which facilitates the C-H activation of the arene and subsequent attack by the nitrile.

Given these precedents, it is highly probable that "Benzonitrile, 3-(phenylazo)-" could undergo intramolecular or intermolecular C-H amidation. The directing effect of the azo group could favor amidation at the ortho-positions of the phenyl rings, similar to other azobenzene derivatives.

Paired Electrosynthesis:

Paired electrosynthesis is a highly efficient and sustainable electrochemical method where valuable products are simultaneously generated at both the anode and the cathode. cardiff.ac.uk This approach maximizes atom and energy economy. cardiff.ac.uk The synthesis of both azo compounds and nitriles has been achieved through paired electrochemical strategies.

A novel method for the direct cyanation of benzoic acid to produce benzonitrile utilizes a paired electrosynthesis process in liquid ammonia (B1221849). rsc.org In this system, benzoic acid is reduced at the cathode to form benzyl (B1604629) alcohol, while iodide anions from the supporting electrolyte are oxidized at the anode to form iodine. These electrochemically generated products then react chemically in the liquid ammonia to yield benzonitrile. rsc.org

| Reaction Type | Cathode Reaction | Anode Reaction | Subsequent Chemical Reaction | Final Product | Ref |

| Paired Electrosynthesis | Benzoic acid reduction | Iodide oxidation | Reaction of benzyl alcohol and iodine | Benzonitrile | rsc.org |

Similarly, convergent paired electrochemical methods have been developed for the synthesis of azoxy and azo compounds from nitroarenes. mdpi.com In an undivided cell, the nitroarene is reduced at the cathode to a phenylhydroxylamine intermediate. This intermediate is then oxidized at the anode to a radical species, which dimerizes to form the azoxy compound. mdpi.com Further reduction can yield the corresponding azo compound. This demonstrates that the core azo-linkage can be constructed using paired electrosynthesis, a process that could potentially be adapted for the synthesis of substituted azo compounds like 3-(phenylazo)benzonitrile.

The combination of these findings suggests that "Benzonitrile, 3-(phenylazo)-" is a promising candidate for various electrochemical transformations. Its constituent parts have been shown to be reactive in C-H amidation and can be synthesized via paired electrochemical methods, pointing to a rich and varied electrochemical reactivity for the molecule as a whole.

Crystallographic Studies and Solid State Architecture

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. tandfonline.com This method involves irradiating a single crystal with a focused X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays provide the information needed to construct an electron density map of the molecule, from which atomic positions can be determined with high precision.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H...π interactions, Hydrogen Bonding Networks)

The arrangement of molecules within a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. In the case of "Benzonitrile, 3-(phenylazo)-", several types of interactions would be expected to play a crucial role in its solid-state assembly.

Given the presence of two phenyl rings, π-π stacking interactions are highly probable. These interactions involve the attractive, non-covalent forces between aromatic rings. The azo bridge (-N=N-) and the nitrile group (-C≡N) introduce polarity and the potential for specific directional interactions.

C-H...π interactions , where a carbon-hydrogen bond acts as a weak acid and interacts with the electron-rich π-system of an aromatic ring, are also common in stabilizing the crystal structures of aromatic compounds. iucr.org

While "Benzonitrile, 3-(phenylazo)-" does not possess strong hydrogen bond donors like -OH or -NH2 groups, weak hydrogen bonding networks could still be present. For instance, the nitrogen atoms of the azo and nitrile groups could act as hydrogen bond acceptors, interacting with C-H donors from neighboring molecules. The planarity and electronic properties of related azo compounds have been shown to be influenced by such interactions.

Elucidation of Bond Lengths, Bond Angles, and Dihedral Angles for Conformational Insights

A detailed crystallographic analysis would provide precise measurements of all bond lengths, bond angles, and dihedral angles within the "Benzonitrile, 3-(phenylazo)-" molecule. researchgate.net This data is fundamental for understanding its molecular geometry and conformation.

Of particular interest would be the planarity of the molecule. The dihedral angle between the two phenyl rings would indicate the degree of twisting around the azo bridge. The geometry of the azo group (-N=N-) itself, including the C-N=N bond angles, would also be a key feature. The bond lengths within the phenyl rings and of the C-C≡N and C-N=N linkages would provide insight into the electronic delocalization across the molecule.

Without experimental data, these parameters can only be estimated through computational modeling. The table below provides a hypothetical structure for what a data table of selected bond lengths and angles might look like, based on general chemical principles.

| Parameter | Expected Value |

| C-C (aromatic) | ~1.39 Å |

| C-N (azo) | ~1.43 Å |

| N=N | ~1.25 Å |

| C-C (nitrile) | ~1.45 Å |

| C≡N | ~1.15 Å |

| C-N-N angle | ~113° |

| C-C-C (ring) | ~120° |

| Dihedral Angle (Ph-N=N-Ph) | Variable |

Table 1. Hypothetical Selected Bond Geometries for Benzonitrile (B105546), 3-(phenylazo)-.

Structure Property Relationships in Phenylazo Benzonitrile Derivatives

Systematic Design and Synthesis of Substituted Phenylazo Benzonitrile (B105546) Analogues

The synthesis of substituted phenylazo benzonitrile analogues is systematically approached through the well-established two-step process of diazotization and azo coupling. slideshare.netwikipedia.org This methodology allows for the introduction of a wide variety of substituents onto the phenyl rings, enabling a systematic investigation of their effects on the molecule's properties.

The general synthetic route begins with the diazotization of a substituted aromatic primary amine. For instance, to introduce substituents on the phenyl ring not bearing the nitrile group, a substituted aniline (B41778) is treated with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C), to form a reactive aryl diazonium salt. wikipedia.org Conversely, to introduce substituents on the benzonitrile moiety, a substituted aminobenzonitrile can be used as the starting amine. google.com

The resulting diazonium salt is then subjected to an azo coupling reaction with an electron-rich aromatic partner. slideshare.netyoutube.com In the synthesis of 3-(phenylazo)benzonitrile, the diazonium salt of aniline would be coupled with benzonitrile. To create analogues, a substituted diazonium salt can be coupled with benzonitrile, or a diazonium salt of an aminobenzonitrile can be coupled with a substituted benzene (B151609) derivative. The coupling reaction is an electrophilic aromatic substitution, where the diazonium cation acts as the electrophile. youtube.com The properties of the final aromatic azo compound are heavily influenced by the nature and position of the substituents on the aromatic rings. nih.govmdpi.com

This systematic approach allows for the creation of a library of analogues with varying electronic and steric properties, which is crucial for establishing clear structure-property relationships.

Investigation of Electronic and Steric Effects of Substituents on Molecular Properties

The introduction of substituents at various positions on the phenylazo benzonitrile framework significantly alters the molecule's electronic and steric landscape, thereby influencing its molecular properties such as color, reactivity, and stability. lumenlearning.comlibretexts.org These effects can be broadly categorized as electronic (inductive and resonance) and steric.

Electronic Effects: Substituents are generally classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). libretexts.org EDGs, such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃), increase the electron density of the aromatic system, while EWGs, like the nitro (-NO₂) group, decrease it. lumenlearning.com The nitrile group (-CN) itself is a strong electron-withdrawing group.

The electronic nature of a substituent impacts the rate of electrophilic aromatic substitution reactions. lumenlearning.com Activating groups (typically EDGs) make the aromatic ring more electron-rich and thus more reactive towards electrophiles, speeding up the reaction. libretexts.org Deactivating groups (typically EWGs) make the ring more electron-poor and slow the reaction down. lumenlearning.com

The electronic influence of a substituent can be quantified using Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing ability of a substituent at the meta and para positions. wikipedia.orglibretexts.org A positive ρ value for a reaction indicates that it is favored by electron-withdrawing groups, while a negative ρ value suggests it is favored by electron-donating groups. viu.ca

| Substituent | Hammett Constant (σ_para) | Effect |

|---|---|---|

| -NO₂ | 0.78 | Strongly Electron-Withdrawing |

| -CN | 0.66 | Strongly Electron-Withdrawing |

| -Cl | 0.23 | Weakly Electron-Withdrawing |

| -H | 0.00 | Reference |

| -CH₃ | -0.17 | Weakly Electron-Donating |

| -OCH₃ | -0.27 | Moderately Electron-Donating |

| -NH₂ | -0.66 | Strongly Electron-Donating |

Steric Effects: The size of a substituent can influence the geometry and reactivity of the molecule. Bulky groups can cause steric hindrance, which may affect the planarity of the molecule and, consequently, the extent of π-electron delocalization. For instance, large substituents in the ortho position to the azo linkage can twist the phenyl rings relative to each other, which can alter the spectroscopic properties of the compound.

Conjugation and π-Electron Delocalization Across the Azo and Nitrile Moieties

The structure of 3-(phenylazo)benzonitrile features a conjugated system, where alternating single and multiple bonds allow for the delocalization of π-electrons across the molecule. chemrxiv.org This extended π-electron system is a defining characteristic of aromatic azo compounds and is fundamental to their properties, particularly their color. mdpi.com

The azo group acts as a bridge, connecting the two aromatic rings and facilitating electronic communication between them. The nitrile group, being a strong electron-withdrawing group, further extends this conjugation through its π-bonds and influences the electron density distribution across the molecule. The electronic structure of the nitrile group is similar to that of an alkyne, with sp-hybridized carbon and nitrogen atoms. libretexts.org The electrophilic nature of the nitrile carbon allows it to participate effectively in the delocalized π-system. libretexts.org

This extensive conjugation leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, the molecule can absorb light in the visible region of the electromagnetic spectrum, which is responsible for its color. The specific color is determined by the exact energy of this electronic transition, which can be modulated by the substituents on the phenyl rings.

Development of Polymeric Systems Incorporating Phenylazo Benzonitrile Units

Incorporating phenylazo benzonitrile units into polymeric structures creates functional materials with unique optical and electrochemical properties. These azo polymers can be designed with the chromophore as a pendant group attached to the polymer backbone or as part of the main chain.

One synthetic approach involves the preparation of a monomer containing the phenylazo benzonitrile moiety, which is then polymerized. For example, an acrylic polymer with pendant 1,2,3-benzotriazole groups has been synthesized, demonstrating a method that could be adapted for phenylazo benzonitrile derivatives. researchgate.net Another study details the preparation of a new ionic polymer, poly(4-vinylpyridine-co-styrene), with pendant azobenzonitrile moieties through a polymeric reaction. nih.gov This material exhibited irreversible redox steps in its electrochemical analysis and a characteristic absorption peak at 365 nm. nih.gov

The incorporation of azo dyes, including those based on the phenylazo benzonitrile structure, into polymers is of significant interest for applications in optical data storage and nonlinear optics. tandfonline.commdpi.com The photoisomerization of the azo group between its trans and cis forms upon irradiation with light allows for the creation of reversible changes in the polymer's properties, such as birefringence, which can be exploited for writing and erasing data. tandfonline.comacs.org The properties of these polymeric systems, such as solubility, glass transition temperature, and thermal stability, are influenced by the structure of the polymer backbone and the nature of the pendant groups. csic.es

Advanced Materials Science Applications of Phenylazo Benzonitrile Systems

Design and Mechanism of Photochromic and Mesogenic Materials

The design of photochromic and mesogenic (liquid crystalline) materials based on phenylazo benzonitrile (B105546) systems leverages the inherent properties of the azobenzene (B91143) core. The photochromic behavior is rooted in the reversible trans-cis isomerization of the azo group. nih.gov The more stable, elongated trans isomer can be converted to the bent, less stable cis isomer upon irradiation with UV light. researchgate.net The reverse process, from cis back to trans, can be triggered by visible light or thermal relaxation. researchgate.netpku.edu.cn This clean and efficient photoreaction forms the basis for creating materials that can change their properties in response to a light stimulus. researchgate.net

The potential for these molecules to exhibit mesogenic behavior is linked to their rod-like molecular shape, a key characteristic for the formation of liquid crystal phases. nih.gov Liquid crystals are states of matter that possess properties between those of conventional liquids and solid crystals, exhibiting molecular order in at least one dimension. nih.gov The introduction of a substituent, such as the cyano (–CN) group in "Benzonitrile, 3-(phenylazo)-", can influence the molecule's polarizability and intermolecular interactions, which in turn affects the stability and type of mesophase formed (e.g., nematic or smectic). nih.govresearchgate.net The linearity of the azobenzene unit is crucial for exhibiting these mesomorphic phenomena. revistabionatura.com

Factors that influence the formation and stability of liquid crystal phases in azo compounds include:

Molecular Shape: A calamitic (rod-like) shape is generally required. nih.gov

Intermolecular Interactions: Dipole moments introduced by substituents can enhance lateral attractions. nih.gov

Polarizability: A high degree of molecular polarizability can increase the thermal stability of the mesophase. nih.govresearchgate.net

Terminal Groups: The length and nature of terminal alkyl chains can significantly impact the temperature range and type of mesophase observed. nih.gov

The interplay between these factors allows for the precise design of molecules with specific phase transition temperatures and photo-responsive behaviors.

| Compound | Substituent (X) | Phase Transition Temperatures (°C) | Mesophase Type |

|---|---|---|---|

| E-3H | H | C 189 SC 211 I | Smectic C (SC) |

| E-3CH3 | CH3 | C 118 N 123 I | Nematic (N) |

| E-3Cl | Cl | C 120 N 125 I | Nematic (N) |

| E-OH | OH | C 112 N 205 I | Nematic (N) |

Data adapted from studies on substituted azo compounds to illustrate the effect of substituents on mesomorphic properties. nih.govresearchgate.net (C = Crystal, SC = Smectic C, N = Nematic, I = Isotropic Liquid).

Engineering of Light-Responsive Materials (e.g., for Smart Coatings, Sensors)

The engineering of light-responsive materials from phenylazo benzonitrile systems capitalizes on the molecular-level changes induced by photoisomerization. rsc.org When these molecules are incorporated into materials like thin films or coatings, their collective switching can alter macroscopic properties, enabling applications such as smart coatings and sensors. nih.goved.ac.uk

For smart coatings, the trans-cis isomerization can induce changes in surface topography, wettability, and adhesion. nih.goved.ac.uk For instance, a coating embedded with these azo compounds can switch between a smooth and a rough surface or a hydrophobic and a hydrophilic state upon light irradiation. This capability is being explored for self-cleaning surfaces and photo-controlled adhesive systems. nih.goved.ac.uk Sunlight-driven systems are particularly attractive as they utilize a readily available and non-invasive energy source. ed.ac.uk

In the realm of sensors, the geometric and electronic changes accompanying isomerization can be used to detect analytes or signal events. The principle often involves designing a system where the binding affinity of the azo-functionalized material to a target molecule is different for the trans and cis isomers. Light can then be used to trigger the capture or release of the target, with the response being read out through optical or electronic means. The high sensitivity and fast response times of these photo-responsive systems make them promising for advanced sensor development. nih.gov

Role as Functional Monomers in Polymer Matrices for Tailored Properties

Incorporating "Benzonitrile, 3-(phenylazo)-" derivatives as functional monomers into polymer matrices is a powerful strategy for creating materials with precisely tailored photo-responsive properties. rsc.org By attaching a polymerizable group (e.g., acrylate, methacrylate) to the core molecule, it can be copolymerized with other monomers to integrate the photochromic functionality into the polymer backbone or as side chains.

The properties of the resulting "azopolymer" depend on several factors, including the architecture of the polymer, the concentration of the azo monomer, and its placement within the polymer structure (main-chain vs. side-chain). rsc.org When irradiated with polarized light, the azobenzene groups in a polymer film can undergo repeated trans-cis-trans isomerization cycles, leading to their reorientation perpendicular to the light's polarization axis. researchgate.nettandfonline.com This photo-induced orientation results in optical anisotropy (birefringence), a property that can be used in optical data storage and other photonic devices.

Furthermore, the isomerization-induced molecular motion can generate internal stress within the polymer matrix, leading to macroscopic mechanical effects. researchgate.netresearchgate.net This phenomenon is the basis for photo-actuators—materials that can bend, expand, or contract in response to light. researchgate.net The ability to create polymers with photo-controllable mechanical and optical properties opens up applications in soft robotics, micro-fabrication, and dynamic holographic materials.

| Polymer Type | Azo Monomer | Key Photo-Responsive Property | Potential Application |

|---|---|---|---|

| Side-chain Azopolymer | Acrylate-functionalized Azobenzene | Photo-induced Birefringence | Optical Data Storage |

| Main-chain Azopolymer | Azobenzene dicarboxylic acid | Photomechanical Actuation | Soft Robotics, Artificial Muscles |

| Cross-linked Azo-polymer Network | Diacrylate Azobenzene | Photo-induced Shape Change | Smart Textiles, Deployable Structures |

This table provides examples of how incorporating azo monomers into different polymer architectures leads to specific functionalities.

Supramolecular Assembly and Self-Organizing Systems

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. cncb.ac.cn Phenylazo benzonitrile and its derivatives are excellent building blocks for creating supramolecular assemblies and self-organizing systems due to their rigid, planar trans form, which promotes ordered packing. researchgate.netnih.gov

In solution or on surfaces, these molecules can self-assemble into well-defined nanostructures like fibers, ribbons, or vesicles. researchgate.netacs.org The driving force for this assembly is often a combination of π-π stacking between the aromatic rings of the azobenzene units and other intermolecular forces. researchgate.net The resulting structures can exhibit collective properties, such as forming organogels at certain concentrations. researchgate.net

A key feature of these systems is their dynamic nature. The self-assembly process can be controlled by light, as the photo-induced conversion from the planar trans isomer to the non-planar cis isomer disrupts the ordered packing, leading to the disassembly of the supramolecular structure. pku.edu.cnacs.org This reversible assembly-disassembly process can be exploited in various applications, including controlled drug delivery, where a therapeutic agent could be encapsulated within a self-assembled nanostructure and released on demand with a light trigger. nih.gov The ability to manipulate the equilibrium between the cis and trans states through self-assembly provides a sophisticated mechanism for controlling material structure and function. pku.edu.cn

Photophysical and Electrochemical Behavior of Benzonitrile, 3 Phenylazo

Photochemistry of the Azo Moiety

The photochemistry of Benzonitrile (B105546), 3-(phenylazo)-, like other azobenzene (B91143) derivatives, is dominated by the reversible trans-cis photoisomerization of the central azo (-N=N-) group. rsc.orgresearchgate.net The thermodynamically more stable trans isomer can be converted to the cis isomer upon irradiation with light of a suitable wavelength. rsc.orgresearchgate.net This process is reversible, and the cis isomer can revert to the trans form either thermally or by irradiation with a different wavelength of light. rsc.orgresearchgate.net The specific wavelengths for these transformations and the quantum yields of the isomerization are influenced by substituents on the phenyl rings. rsc.orgresearchgate.net

The ability of Benzonitrile, 3-(phenylazo)- to undergo photoisomerization is the basis for photoinduced anisotropy and optical switching phenomena. sciencepublishinggroup.com When a sample containing this molecule is exposed to linearly polarized light, the trans isomers with their transition dipole moment aligned with the polarization direction are preferentially excited and converted to the cis form. iop.kiev.ua This selective isomerization leads to an anisotropic distribution of the molecules, resulting in optical anisotropy, which can manifest as birefringence and dichroism. sciencepublishinggroup.comiop.kiev.ua This effect is reversible; the anisotropy can be erased by using circularly polarized or unpolarized light, or by thermal relaxation. iop.kiev.ua This controllable change in optical properties makes materials containing Benzonitrile, 3-(phenylazo)- promising candidates for applications in optical data storage and as molecular switches. iop.kiev.uanih.gov The process involves repeated cycles of photoisomerization and reorientation until the molecules are aligned perpendicular to the polarization of the incident light, where they no longer absorb it. mdpi.com

Electrochemical Properties and Redox Mechanisms

The electrochemical behavior of Benzonitrile, 3-(phenylazo)- is primarily governed by the redox activity of the azo group. This functional group can undergo both reduction and oxidation processes, the potentials of which are modulated by the electronic effects of the substituents on the aromatic rings.

The reduction of the azo group in azobenzene derivatives typically occurs in two successive one-electron steps. In aprotic media, the first step leads to the formation of a radical anion, and the second, at a more negative potential, generates a dianion. In protic environments, the mechanism is more complex and often involves protonation steps, leading to the formation of a hydrazo species. The oxidation of the azo group is generally a less favorable process and occurs at more positive potentials.

The presence of the electron-withdrawing nitrile (-CN) group in the meta position of Benzonitrile, 3-(phenylazo)- is expected to facilitate the reduction of the azo group, shifting the reduction potentials to less negative values compared to unsubstituted azobenzene. Conversely, the oxidation of the molecule is anticipated to be more difficult, requiring a more positive potential.

Table 1: Representative Electrochemical Data for Related Azobenzene Derivatives

| Compound | First Reduction Potential (V vs. SCE) | Second Reduction Potential (V vs. SCE) |

|---|---|---|

| Azobenzene | -1.33 | -1.71 |

| 4-Nitroazobenzene | -0.68 | -1.08 |

| 4-Aminoazobenzene | -1.48 | -1.85 |

This table provides illustrative data for related compounds to demonstrate the influence of substituents on redox potentials. The precise values for Benzonitrile, 3-(phenylazo)- would need to be determined experimentally.

The molecular structure of Benzonitrile, 3-(phenylazo)- plays a crucial role in defining its electrochemical characteristics. The key structural components influencing its redox behavior are the azo bridge and the nitrile substituent.

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of azo dyes, including aryl azo nitriles, has traditionally relied on methods that can be environmentally unfriendly. chemrevlett.com Future research is increasingly focused on "green chemistry" principles to develop more sustainable and efficient synthetic routes.

Key areas of development include:

Solvent-Free Reactions: Techniques like grinding reactants together at room temperature are being explored to eliminate the need for toxic solvents. rsc.org This approach, known as Grindstone Chemistry, simplifies the process, reduces reaction times, and minimizes waste. chemrevlett.com

Recyclable Catalysts: The use of magnetic solid acid catalysts, such as sulfonic acid functionalized magnetic Fe3O4 nanoparticles, offers an eco-friendly alternative to conventional acid and alkali catalysts. rsc.orgscispace.com These catalysts are easily recoverable and can be reused, making the process more economical and sustainable. rsc.org

Ionic Liquids: Ionic liquids are being investigated for their multiple roles as co-solvents, catalysts, and phase separation agents in the synthesis of nitriles like benzonitrile (B105546). researchgate.netrsc.orgsemanticscholar.org This can eliminate the need for metal salt catalysts and simplify the product separation process. rsc.orgrsc.org

Microwave-Assisted Synthesis: Utilizing microwave conditions can significantly reduce reaction times for synthesizing related heterocyclic compounds, often in conjunction with reusable catalysts. nih.gov

These green methodologies aim to overcome the drawbacks of older methods, such as the instability of diazonium salts at room temperature, the use of harsh chemicals, and modest yields. rsc.orgscispace.com

Table 1: Comparison of Traditional vs. Green Synthetic Methodologies for Azo Compounds

| Feature | Traditional Methods | Emerging Green Methods |

|---|---|---|

| Solvent Use | Often requires toxic organic solvents | Solvent-free (grinding) or benign solvents (e.g., water, ionic liquids) |

| Catalysts | Stoichiometric acids/alkalis, metal salts | Recyclable solid acids, magnetic nanoparticles, ionic liquids |

| Reaction Conditions | Often requires low temperatures (0-5 °C) for diazonium salt stability | Room temperature or mild heating (e.g., microwave) |

| Byproducts/Waste | Significant generation of chemical waste | Minimized waste, enhanced atom economy |

| Efficiency | Can have long reaction times and modest yields | Reduced reaction times, often with excellent conversions and high yields |

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

A deeper understanding of the reaction kinetics and mechanisms involved in the formation of 3-(phenylazo)benzonitrile requires sophisticated real-time monitoring. Future research will increasingly employ advanced in-situ spectroscopic techniques to observe the diazotization and azo coupling steps as they happen.

UV-Visible (UV-Vis) Spectrophotometry: This is a common method for monitoring dye decolorization and can be adapted for real-time in-situ monitoring of dye synthesis. nih.gov By tracking the change in absorbance at specific wavelengths, researchers can follow the formation of the azo chromophore (-N=N-).

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques provide detailed molecular information and can be used to identify functional groups of reactants, intermediates, and products. eag.comnih.gov FTIR is particularly useful for organic analysis, while Raman spectroscopy can effectively analyze both organic and inorganic components, even in aqueous solutions. eag.comresearchgate.net Surface-Enhanced Raman Spectroscopy (SERS) offers ultra-high sensitivity for detecting reaction intermediates, even at very low concentrations. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While typically used for final product characterization, advancements in flow-NMR could allow for real-time monitoring of the reaction mixture, providing detailed structural information on the species present at any given time. nih.gov

The data gathered from these in-situ techniques will be invaluable for optimizing reaction conditions, improving yields, and minimizing the formation of byproducts in the synthesis of azo-nitrile compounds.

Integration of Computational and Experimental Approaches for Predictive Material Design